Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid

Descripción general

Descripción

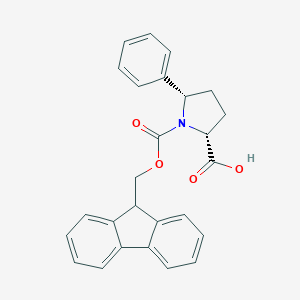

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a compound with the molecular formula C₂₆H₂₃NO₄ and a molecular weight of 413.47 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and automated systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amine.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions include deprotected amines, substituted derivatives, and various oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is predominantly used in solid-phase peptide synthesis (SPPS). It serves as a protecting group that allows for selective modification of amino acids without interfering with other functional groups. This property is crucial for synthesizing complex peptides and proteins .

Drug Development

In pharmaceutical research, this compound plays a vital role in developing biologically active molecules that target specific receptors. Its ability to facilitate the synthesis of peptide-based drugs makes it invaluable in treating various diseases, including cancer and metabolic disorders .

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of Fmoc-(2R,5S)-5-phenyl-pyrrolidine demonstrate significant cytotoxicity against cancer cell lines. For instance:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Fmoc-(2R,5S)-5-phenyl-pyrrolidine | 66% viability at 100 µM | A549 (human lung adenocarcinoma) |

| Cisplatin | Standard control | A549 |

These findings suggest that modifications to the compound can enhance anticancer properties while minimizing toxicity to non-cancerous cells .

Bioconjugation

The compound is utilized in bioconjugation techniques, which are essential for attaching biomolecules to surfaces or other molecules. This application is particularly relevant in creating targeted therapies where specificity is crucial for efficacy .

Material Science

This compound is also applied in developing advanced materials such as polymers and nanomaterials. Its incorporation can enhance the properties of these materials for various industrial applications .

Neuroscience Research

In neuroscience, this compound aids in studying receptor interactions and developing potential treatments for neurological disorders. Its role in understanding protein-protein interactions further emphasizes its importance in biological research .

Mecanismo De Acción

The mechanism of action of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-(2R,5S)-5-methyl-pyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.

Fmoc-(2R,5S)-5-ethyl-pyrrolidine-2-carboxylic acid: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is unique due to the presence of the phenyl group, which imparts specific steric and electronic properties. These properties can influence the reactivity and interactions of the compound, making it particularly useful in the synthesis of certain peptides and proteins .

Actividad Biológica

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid (CAS Number: 269078-69-5) is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C₂₆H₂₃NO₄

- Molecular Weight : 413.47 g/mol

- Structure : The compound features a pyrrolidine ring with a phenyl group and a carboxylic acid functional group, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions.

- Introduction of the Phenyl Group : A substitution reaction is employed to attach the phenyl group.

- Fmoc Protection : The amino group is protected using Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. For example:

- In Vitro Studies : Compounds similar to Fmoc-(2R,5S)-5-phenyl-pyrrolidine were tested against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity, reducing cell viability compared to standard chemotherapeutics like cisplatin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Fmoc-(2R,5S)-5-phenyl-pyrrolidine | 66% viability at 100 µM | A549 |

| Cisplatin | Standard control | A549 |

These findings suggest that modifications in the structure can enhance anticancer properties while minimizing toxicity to non-cancerous cells.

Antimicrobial Activity

The antimicrobial efficacy of Fmoc-(2R,5S)-5-phenyl-pyrrolidine derivatives has also been investigated:

- Pathogen Testing : In studies involving multidrug-resistant strains such as Staphylococcus aureus, derivatives showed promising results against various pathogens. The presence of specific substituents on the pyrrolidine scaffold influenced their antimicrobial potency .

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective against resistant strains |

| Klebsiella pneumoniae | Potential activity noted |

The mechanism by which Fmoc-(2R,5S)-5-phenyl-pyrrolidine exerts its biological effects is primarily through its role as a protected amino acid in peptide synthesis. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the development of peptide-based therapeutics . This property is crucial for its application in drug design and development.

Case Studies

- Anticancer Properties : A study demonstrated that derivatives containing a free amino group exhibited higher anticancer activity compared to those with acetylamino fragments. The structure-dependence of activity suggests that careful modification can lead to more effective anticancer agents .

- Antimicrobial Efficacy : Another investigation into various pyrrolidine derivatives revealed that specific substitutions could enhance activity against resistant bacterial strains, indicating their potential as new antimicrobial agents .

Propiedades

IUPAC Name |

(2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEBFSSXASHKSF-BJKOFHAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589231 | |

| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-69-5 | |

| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.